1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol typically involves multiple steps. One common method includes the reaction of cyclopropylamine with a suitable cyclohexanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function and activity. The cyclopropyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
[1-(Aminomethyl)cyclopropyl]methanol: This compound shares the aminomethyl and cyclopropyl groups but lacks the cyclohexanol moiety.
1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclobutan-1-ol: Similar in structure but with a cyclobutane ring instead of a cyclohexane ring
Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-3-2-4-11(13,7-9)10(8-12)5-6-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
JNTKFFWJGIUHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
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